molecular formula C10H14N2O B12966829 n-((6-Isopropylpyridin-3-yl)methyl)formamide

n-((6-Isopropylpyridin-3-yl)methyl)formamide

Cat. No.: B12966829
M. Wt: 178.23 g/mol
InChI Key: GPGUAXDEFXEXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Isopropylpyridin-3-yl)methyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a pyridine ring, which is substituted with an isopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Isopropylpyridin-3-yl)methyl)formamide typically involves the reaction of 6-isopropyl-3-pyridinemethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher production rates. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((6-Isopropylpyridin-3-yl)methyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions, where the isopropyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

N-((6-Isopropylpyridin-3-yl)methyl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((6-Isopropylpyridin-3-yl)methyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways. These interactions can modulate the function of proteins and enzymes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methyl-3-pyridyl)formamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(6-Ethyl-3-pyridyl)formamide: Contains an ethyl group instead of an isopropyl group.

    N-(6-Propyl-3-pyridyl)formamide: Features a propyl group in place of the isopropyl group.

Uniqueness

N-((6-Isopropylpyridin-3-yl)methyl)formamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[(6-propan-2-ylpyridin-3-yl)methyl]formamide

InChI

InChI=1S/C10H14N2O/c1-8(2)10-4-3-9(6-12-10)5-11-7-13/h3-4,6-8H,5H2,1-2H3,(H,11,13)

InChI Key

GPGUAXDEFXEXOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C=C1)CNC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.